2,2,3,3-Tetramethylcyclopropanecarboxamide (often abbreviated as TMCD) is a synthetic organic compound derived from 2,2,3,3-tetramethylcyclopropanecarboxylic acid (TMCA), which itself is a cyclic analog of the antiepileptic drug valproic acid (VPA). [] TMCD has garnered significant interest in scientific research, specifically in the field of medicinal chemistry, due to its potential as a central nervous system (CNS) active agent. [] Studies suggest that TMCD and its derivatives may offer improved anticonvulsant properties with a potentially safer profile compared to VPA. []
2,2,3,3-Tetramethylcyclopropanecarboxamide is a cyclic amide derived from 2,2,3,3-tetramethylcyclopropanecarboxylic acid. This compound is notable for its structural similarity to valproic acid, a well-known antiepileptic drug. The compound has garnered attention in medicinal chemistry due to its potential anticonvulsant properties and its role as a lead compound for developing new therapeutic agents.
The compound is synthesized from 2,2,3,3-tetramethylcyclopropanecarboxylic acid, which serves as a precursor in the synthesis of various derivatives. Its synthesis and evaluation have been documented in several studies focusing on anticonvulsant activity and structure-activity relationships.
2,2,3,3-Tetramethylcyclopropanecarboxamide falls under the category of cyclic amides and is classified as an anticonvulsant agent. It is structurally related to valproic acid and its analogs, which are widely used in the treatment of epilepsy.
The synthesis of 2,2,3,3-tetramethylcyclopropanecarboxamide typically involves the following steps:
The molecular structure of 2,2,3,3-tetramethylcyclopropanecarboxamide can be represented as follows:
The structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to determine the spatial arrangement of atoms within the molecule.
2,2,3,3-Tetramethylcyclopropanecarboxamide can participate in various chemical reactions:
The mechanism of action for 2,2,3,3-tetramethylcyclopropanecarboxamide primarily involves modulation of neurotransmitter systems in the central nervous system:
Pharmacological studies demonstrate its efficacy in reducing seizure frequency in animal models compared to standard anticonvulsants.
2,2,3,3-Tetramethylcyclopropanecarboxamide (TMCD) is a cyclopropane derivative with the molecular formula C₈H₁₅NO (molecular weight: 141.21 g/mol). Its core structure features a highly strained cyclopropane ring substituted with two geminal dimethyl groups at C2 and C3, creating a sterically congested quaternary carbon environment. The carboxamide functional group (–C(O)NH₂) is directly attached to the cyclopropane ring’s C1 position. This conformation restricts rotational freedom and enhances metabolic stability compared to linear analogs. Key identifiers include:
Table 1: Structural Features of TMCD
Feature | Description |
---|---|
Molecular Formula | C₈H₁₅NO |
Core Structure | Cyclopropane with quaternary C2/C3 methyl groups |
Functional Group | Primary carboxamide (–CONH₂) |
Steric Environment | High steric hindrance around the cyclopropane ring |
Topological Polar Surface | ~43 Ų (enhances blood-brain barrier penetration) |
TMCD emerged from efforts to mitigate hepatotoxicity and teratogenicity associated with the antiepileptic drug valproic acid (VPA). The synthesis of its precursor, 2,2,3,3-tetramethylcyclopropanecarboxylic acid (TMCA, CAS 15641-58-4), was first optimized for industrial-scale production via phase-transfer-catalyzed saponification of ester intermediates [7]. TMCA was initially characterized as a "pharmacologically inactive" VPA analog due to its inability to form hepatotoxic Δ⁴-ene metabolites—a consequence of its quaternary carbons blocking β-oxidation [2]. Conversion of TMCA to TMCD (CAS 55265-53-7) was achieved through acyl chloride intermediates, as reported in Shimshoni et al.’s 2008 study exploring aromatic amides of TMCA for anticonvulsant activity [2]. This marked TMCD’s emergence as a scaffold for central nervous system (CNS)-active drug candidates.
Table 2: Key Milestones in TMCD Development
Year | Development | Significance |
---|---|---|
Pre-2000 | TMCA synthesis optimized via phase-transfer catalysis | Enabled high-yield (>96%) production [7] |
2008 | Synthesis of TMCA aromatic amides | Identified anticonvulsant lead compounds [2] |
2012 | TMCD analogs evaluated for brain penetration | Confirmed enhanced CNS uptake vs. valproic acid [3] |
In medicinal chemistry, TMCD is a strategic bioisostere of valproic acid, designed to retain therapeutic effects while eliminating metabolic liabilities. Its cyclopropyl constraints prevent generation of toxic unsaturated metabolites, addressing VPA’s clinical limitations [2] [3]. TMCD derivatives exhibit:
In material science, TMCA’s strained ring system serves as a building block for fine chemicals and agrochemical intermediates, though applications here remain less explored than in pharma [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7